molecular formula C15H22N2O4 B3265649 H-TYR-ILE-OH CAS No. 40829-32-1

H-TYR-ILE-OH

Cat. No.: B3265649
CAS No.: 40829-32-1
M. Wt: 294.35 g/mol
InChI Key: QJKMCQRFHJRIPU-XDTLVQLUSA-N
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Description

Mechanism of Action

Target of Action

The primary target of the compound H-TYR-ILE-OH, also known as Tyr-Ile, is the proteinogenic amino acid Tyrosine (Tyr). Tyrosine plays an essential role in cellular physiology and pathology, and is one of the primary targets for protein oxidation .

Mode of Action

Tyr-Ile interacts with its target through a process known as hyperoxidation. This involves the scission of the N-terminal amide bond of tyrosine, achieved with Dess–Martin periodinane under mild conditions. This generates a C-terminal peptide fragment bearing the unprecedented hyperoxidized tyrosine motif, 4,5,6,7-tetraoxo-1 H -indole-2-carboxamide, along with an intact N-terminal peptide fragment .

Biochemical Pathways

The oxidation of Tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products. Some Tyrosine oxidation products, such as dopamine, dopamine quinone, and 5,6-dihydroxyindole, are important biological intermediates in neurotransmission and eumelanin biosynthesis . Their formation involves a cascade of chemical transformations including oxidation, cyclization, decarboxylation, and proteolysis .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by its stability and resistance to proteolytic degradation .

Result of Action

The result of Tyr-Ile’s action is the selective cleavage of peptides at Tyrosine sites. This reaction proceeds with high site-selectivity for Tyrosine and exhibits broad substrate scope for various peptides, including those containing post-translational modifications . The highly electrophilic nature of the hyperoxidized Tyrosine unit disclosed in this work renders it an important electrophilic target for the selective bioconjugation or synthetic manipulation of peptides containing this unit .

Action Environment

The action, efficacy, and stability of Tyr-Ile are influenced by various environmental factors. For instance, the oxidation of Tyrosine critically depends on the type of oxidant as well as the residue’s environment . Furthermore, the compound’s stability and resistance to proteolysis influence its bioavailability and efficacy . .

Biochemical Analysis

Biochemical Properties

Tyr-Ile interacts with various enzymes, proteins, and other biomolecules. Tyrosine, one of the constituents of Tyr-Ile, is found in the active sites of numerous enzymes and plays an important role in protein-protein and protein-ligand interactions . It contributes to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .

Cellular Effects

Tyr-Ile can have distinct effects on various types of cells and cellular processes. For instance, the Tyr-Ile peptide has been found to inhibit human pre-B leukaemic cell growth and dissemination to organs in SCID mice . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Tyr-Ile at the molecular level involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, Tyr-Ile can inhibit the growth and metastasis of leukaemic cells

Temporal Effects in Laboratory Settings

The effects of Tyr-Ile can change over time in laboratory settings. While specific data on Tyr-Ile is limited, it’s known that peptides can exhibit temporal effects, such as changes in stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

Tyr-Ile is involved in various metabolic pathways. Tyrosine, a component of Tyr-Ile, is essential to many biochemical processes and is a part of several metabolic pathways

Transport and Distribution

Tyr-Ile is transported and distributed within cells and tissues. Peptides like Tyr-Ile can be absorbed across the intestinal membrane into the blood, potentially influencing their distribution within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

H-TYR-ILE-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the synthesis. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-TYR-ILE-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

H-TYR-ILE-OH can be compared with other dipeptides, such as:

Uniqueness

This compound is unique due to the presence of isoleucine, which imparts distinct hydrophobic properties and influences the peptide’s conformation and reactivity .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-9(2)13(15(20)21)17-14(19)12(16)8-10-4-6-11(18)7-5-10/h4-7,9,12-13,18H,3,8,16H2,1-2H3,(H,17,19)(H,20,21)/t9-,12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKMCQRFHJRIPU-XDTLVQLUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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